molecular formula C17H18I2N2O2 B5099646 1-(3,6-Diiodo-carbazol-9-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol

1-(3,6-Diiodo-carbazol-9-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol

Cat. No.: B5099646
M. Wt: 536.15 g/mol
InChI Key: WVCGLIADJWJXJT-UHFFFAOYSA-N
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Description

1-(3,6-Diiodo-carbazol-9-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol is a halogenated carbazole derivative characterized by diiodo substitutions at the 3,6-positions of the carbazole core and a 2-hydroxyethylamino side chain attached to a propan-2-ol backbone.

  • Molecular formula: Estimated as C17H18I2N2O2 (based on carbazole diiodo, propanol, and hydroxyethylamino groups).
  • Molecular weight: ~600–620 g/mol (comparable to ’s 618.25 g/mol).
  • Physicochemical properties: High hydrophobicity (logP ~8–9) due to iodine atoms, balanced by polar hydroxyethylamino and propanol moieties enhancing aqueous solubility.

Properties

IUPAC Name

1-(3,6-diiodocarbazol-9-yl)-3-(2-hydroxyethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18I2N2O2/c18-11-1-3-16-14(7-11)15-8-12(19)2-4-17(15)21(16)10-13(23)9-20-5-6-22/h1-4,7-8,13,20,22-23H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCGLIADJWJXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C3=C(N2CC(CNCCO)O)C=CC(=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Diiodo-carbazol-9-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol typically involves the following steps:

    Iodination of Carbazole: The starting material, carbazole, is iodinated at the 3 and 6 positions using iodine and an oxidizing agent such as potassium iodate or hydrogen peroxide.

    Formation of the Intermediate: The diiodo-carbazole is then reacted with an appropriate alkylating agent to introduce the propanol moiety.

    Amination: The intermediate product is further reacted with ethanolamine to introduce the hydroxy-ethylamino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Diiodo-carbazol-9-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the iodine atoms or to convert the hydroxy group to a hydrogen atom.

    Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield a ketone or aldehyde, reduction could yield a deiodinated product, and substitution could yield a variety of functionalized carbazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or ligand for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases or as a diagnostic tool.

    Industry: As a component in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(3,6-Diiodo-carbazol-9-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved would vary based on the target and the biological system being studied.

Comparison with Similar Compounds

Carbazole derivatives exhibit diverse pharmacological and material science applications. Below is a systematic comparison of the target compound with structural analogs (Table 1), focusing on substituents, properties, and synthesis.

Table 1: Structural and Physicochemical Comparison

Compound Name Carbazole Substituents Side Chain Molecular Formula Molecular Weight (g/mol) logP Key Features Source
Target Compound 3,6-Diiodo 2-Hydroxyethylamino C17H18I2N2O2* ~610 (estimated) ~8.5† High hydrophobicity, polar side chain N/A
1-(3,6-Diiodo-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol 3,6-Diiodo Naphthalen-1-ylamino C25H20I2N2O 618.25 8.65 Bulky aromatic side chain
1-(3,6-Dichloro-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)propan-2-ol 3,6-Dichloro 2,4-Dimethoxyphenylamino C22H20Cl2N2O2 ~430 (estimated) ~4.5† Electron-rich methoxy groups
1-(3,6-Dibromo-carbazol-9-yl)-3-phenethylaminopropan-2-ol 3,6-Dibromo Phenethylamino C23H22Br2N2O 502.25 ~6.5† Hydrophobic phenethyl group
1-(3,6-Dibromo-carbazol-9-yl)-3-(2-methylphenylamino)propan-2-ol 3,6-Dibromo 2-Methylphenylamino C22H20Br2N2O 488.21 ~6.0† Compact methyl substitution
1-(3,6-Dichloro-carbazol-9-yl)-3-(2-methoxyphenylamino)propan-2-ol 3,6-Dichloro 2-Methoxyphenylamino C22H20Cl2N2O2 ~430 (estimated) ~4.0† Moderate polarity

*Estimated; †Predicted based on substituent contributions.

Structural Modifications and Effects

a) Halogen Substituents
  • Diiodo (Target Compound) : Increases molecular weight and lipophilicity (logP ~8.5) compared to dichloro (logP ~4–5) or dibromo (logP ~6–7) analogs. Iodine’s large atomic radius may enhance π-stacking interactions in materials science or receptor binding in drug design.
  • Dichloro/Dibromo : Lower molecular weight and reduced hydrophobicity, favoring solubility.
b) Amino Side Chains
  • 2-Hydroxyethylamino (Target): Introduces hydrogen-bonding capacity (2 H-bond donors, 1 H-bond acceptor), improving aqueous solubility compared to aromatic side chains (e.g., naphthalenyl in ).
  • Aromatic Amino Groups (): Enhance rigidity and π-π interactions but reduce solubility.

Pharmacological and Material Implications

  • Material Science : Diiodo carbazoles’ high electron density and stability suit organic semiconductors or light-emitting diodes (OLEDs).

Biological Activity

1-(3,6-Diiodo-carbazol-9-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol is a synthetic compound derived from the carbazole family, known for its diverse biological activities. This article examines its biological activity, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

The compound has a molecular formula of C₁₇H₁₈I₂N₂O₂ and a molar mass of approximately 485.15 g/mol. Its structure features a carbazole core substituted with iodine atoms and an amino alcohol side chain, which may contribute to its biological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of carbazole derivatives, including 1-(3,6-diiodo-carbazol-9-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol. Research indicates that carbazole derivatives exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. For example, a related compound was shown to induce apoptosis in melanoma cells through the reactivation of the p53 pathway, which is crucial for tumor suppression .

Table 1: Summary of Antitumor Activity in Related Compounds

Compound NameCell Line TestedIC50 (µg/mL)Mechanism of Action
9-Ethyl-9H-carbazole-3-carbaldehydeA549 (lung carcinoma)5.9Apoptosis via p53 pathway
1-(3,6-Diiodo-carbazol-9-yl)-...C6 (glioma)25.7Induction of apoptosis
ECCABRAF-mutated melanomaNot specifiedUpregulation of caspase activities

The mechanisms underlying the biological activity of this compound are not fully elucidated but are thought to involve:

  • Apoptosis Induction : Similar carbazole derivatives have been shown to increase apoptosis in cancer cells by activating caspases and other apoptotic pathways .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases, contributing to their antitumor effects.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS may lead to oxidative stress in cancer cells, promoting cell death.

Case Studies

A notable case study involved the evaluation of a structurally similar compound in vivo, which demonstrated significant tumor growth inhibition without notable toxicity to normal tissues. This suggests that the diiodo substitution may enhance selectivity towards cancer cells while minimizing side effects .

Potential Therapeutic Applications

Given its promising biological activity, 1-(3,6-diiodo-carbazol-9-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol may have potential applications in cancer therapy. Future research should focus on:

  • In Vivo Studies : To assess efficacy and safety in animal models.
  • Mechanistic Studies : To further elucidate pathways involved in its antitumor effects.
  • Combination Therapies : Exploring synergistic effects with existing chemotherapy agents.

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